FAK-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

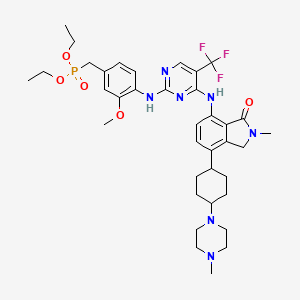

Molecular Formula |

C37H49F3N7O5P |

|---|---|

Molecular Weight |

759.8 g/mol |

IUPAC Name |

7-[[2-[4-(diethoxyphosphorylmethyl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4-[4-(4-methylpiperazin-1-yl)cyclohexyl]-3H-isoindol-1-one |

InChI |

InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44) |

InChI Key |

HZOFIHCVZSUCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1)NC2=NC=C(C(=N2)NC3=C4C(=C(C=C3)C5CCC(CC5)N6CCN(CC6)C)CN(C4=O)C)C(F)(F)F)OC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

FAK-IN-16 (OXA-11): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in tumor progression, metastasis, and therapeutic resistance. FAK integrates signals from the extracellular matrix and growth factor receptors to regulate critical cellular processes including survival, proliferation, migration, and invasion.[1][2] FAK-IN-16, also known as OXA-11, is a potent and selective small-molecule inhibitor of FAK.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Introduction to this compound (OXA-11)

This compound (OXA-11) is an orally active, amino pyrimidine-based inhibitor of FAK.[3][4] It demonstrates high potency and selectivity, targeting the catalytic activity of FAK to disrupt its downstream signaling cascades.[3] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to slow tumor growth, reduce tumor vascularity and invasion, and enhance the efficacy of conventional chemotherapies such as cisplatin.[3][5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of FAK autophosphorylation. Specifically, this compound targets the phosphorylation of key tyrosine residues, Tyr397 and Tyr861, which are critical for the activation and downstream signaling of FAK.[3][4][5]

-

Inhibition of Tyr397 Autophosphorylation: The autophosphorylation of Tyr397 is the initial and most critical step in FAK activation. This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[6] By preventing the phosphorylation of Tyr397, this compound effectively blocks the recruitment and activation of Src, thereby inhibiting the full activation of FAK and the subsequent phosphorylation of other FAK substrates.[3]

-

Inhibition of Tyr861 Phosphorylation: The phosphorylation of Tyr861, which is located in the focal adhesion targeting (FAT) domain, is also crucial for FAK-mediated signaling, particularly in the context of cell migration.[5] Inhibition of this phosphorylation event by this compound further contributes to its anti-migratory and anti-invasive effects.

By inhibiting FAK phosphorylation, this compound disrupts the assembly of focal adhesions and the transduction of signals that promote cancer cell survival, proliferation, and motility.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound (OXA-11).

Table 1: In Vitro Activity of this compound (OXA-11) [3][7]

| Parameter | Cell Line | Value |

| Biochemical IC50 (pFAK [Y397]) | - | 1.2 pM |

| Cellular Mechanistic IC50 (pFAK [Y397]) | TOV21G | 1 nM |

| Cellular Mechanistic IC50 (pFAK [Y397]) | IGROV1 | 0.8 nM |

| EC50 (Inhibition of Proliferation, 3-D culture) | TOV21G | 9 nM |

| EC50 (Promotion of Apoptosis, 3-D culture) | TOV21G | 31 nM |

Table 2: In Vivo Activity of this compound (OXA-11) in TOV21G Xenografts [3][5]

| Parameter | Value |

| Pharmacodynamic EC50 (Inhibition of pFAK [Y397]) | 1.8 nM |

| Tumor Growth Inhibition (120 mg/kg daily) | 77% |

| Suppression of pFAK [Y397] (120 mg/kg daily) | 61% |

Signaling Pathways

This compound acts as a critical node in the FAK signaling pathway. The following diagram illustrates the central role of FAK and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and informed by the specifics reported for OXA-11.[3]

3-D Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.

Protocol:

-

Cell Seeding: Suspend cancer cells (e.g., TOV21G, IGROV1) in a basement membrane extract (e.g., Matrigel) and plate into 96-well plates.

-

Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-10 days to allow for spheroid formation and growth.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

-

Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Apoptosis Assay

This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 3-D matrix as described for the proliferation assay and treat with this compound.

-

Caspase Activity Measurement: Utilize a luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to the wells and incubate at room temperature.

-

Data Acquisition: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

-

Data Analysis: Normalize the caspase activity to the number of viable cells (determined from a parallel proliferation assay) and calculate the EC50 for apoptosis induction.

Western Blotting for FAK Phosphorylation

This technique is used to directly measure the inhibition of FAK phosphorylation at specific tyrosine residues.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a defined period. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK Y397, anti-pFAK Y861) and total FAK (as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated FAK signal to the total FAK signal to determine the degree of inhibition.

Conclusion

This compound (OXA-11) is a highly potent and selective inhibitor of Focal Adhesion Kinase that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK phosphorylation at key tyrosine residues, leads to the disruption of critical signaling pathways that drive tumor cell proliferation, survival, and invasion. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting FAK in oncology. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. aminer.org [aminer.org]

- 3. researchgate.net [researchgate.net]

- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Focal Adhesion Kinase (FAK) Signaling in Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the intricate signaling networks that govern tumor progression.[1][2][3] Overexpressed and hyperactivated in a wide array of human cancers, FAK orchestrates a multitude of cellular processes that are hallmarks of cancer, including proliferation, survival, migration, invasion, and angiogenesis.[1][2][4][5] Its dual function as both a kinase and a scaffolding protein allows it to integrate signals from the tumor microenvironment, primarily through integrins and growth factor receptors, and relay them to downstream effector pathways.[5][6] This central role makes FAK an attractive therapeutic target, with several small molecule inhibitors currently under preclinical and clinical investigation.[4][7] This guide provides an in-depth technical overview of FAK signaling in oncology, presenting quantitative data on its expression, detailed experimental methodologies to study its function, and visual representations of its complex signaling pathways.

Data Presentation: FAK Overexpression and Clinical Significance

The overexpression of FAK is a common feature in many solid tumors and often correlates with poor prognosis and advanced disease stage.[1][6][7][8] The following tables summarize quantitative data on FAK expression across various cancer types and its association with clinical outcomes.

| Cancer Type | Percentage of Tumors with High FAK Expression | Method of Detection | Reference |

| Non-Small-Cell Lung Cancer (NSCLC) | 38.6% (59/153) | Immunohistochemistry (IHC) | [9] |

| Stage I NSCLC | >50% | Immunohistochemistry (IHC) | [2] |

| Small-Cell Lung Cancer (SCLC) | 92% (78/85) | Immunohistochemistry (IHC) | [6] |

| Breast Cancer | ~26% (mRNA levels) | The Cancer Genome Atlas (TCGA) | [10] |

| Serous Ovarian Tumors | ~37% (mRNA levels) | The Cancer Genome Atlas (TCGA) | [10] |

| Gastric Cancer | 68.8% (protein) | Immunohistochemistry (IHC) | [11] |

Table 1: FAK Overexpression in Various Cancers. This table highlights the prevalence of high FAK expression across different tumor types as determined by various molecular techniques.

| Cancer Type | Correlation of High FAK Expression with Clinical Outcome | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Reference |

| Non-Small-Cell Lung Cancer (NSCLC) | Poorer 5-year survival (18% vs. 33% for low FAK) | Not explicitly stated, but p < 0.01 for survival difference | [9] |

| Breast Cancer | Shorter Overall Survival (OS) | HR = 1.43 (1.12–1.83) | [12] |

| Colorectal Cancer (p-FAK) | Shorter Overall Survival (OS) | HR = 2.200 (1.265–3.452) | [3][13] |

| Colorectal Cancer (p-FAK) | Shorter Disease-Free Survival (DFS) | HR = 2.004 (1.262–3.382) | [3][13] |

Table 2: Prognostic Significance of High FAK Expression. This table summarizes the correlation between elevated FAK expression (or its phosphorylated, active form, p-FAK) and patient survival outcomes in different cancers.

FAK Signaling Pathways in Tumor Progression

FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation of growth factor receptors.[14] This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[14] The formation of the FAK-Src complex is a pivotal event that leads to the full activation of both kinases and the subsequent phosphorylation of numerous downstream substrates, thereby triggering multiple signaling cascades that promote tumorigenesis.

Core Signaling Axis:

-

Proliferation and Survival: The FAK-Src complex can activate the PI3K/Akt and MAPK/ERK pathways.[1] The PI3K/Akt pathway is a major driver of cell survival by inhibiting apoptosis.[1] The MAPK/ERK pathway is crucial for cell cycle progression and proliferation.[7] FAK can also translocate to the nucleus and interact with transcription factors to regulate gene expression related to cell cycle and survival.

-

Migration and Invasion: FAK signaling promotes cell motility through the phosphorylation of downstream targets like p130Cas and paxillin, which regulate the dynamic assembly and disassembly of focal adhesions and cytoskeletal reorganization.[15] FAK also contributes to the degradation of the ECM by promoting the expression and activity of matrix metalloproteinases (MMPs), facilitating cancer cell invasion.[15]

-

Angiogenesis: FAK plays a crucial role in tumor angiogenesis by promoting endothelial cell migration, proliferation, and survival.[7][16][17] It is a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells.[7]

-

Epithelial-Mesenchymal Transition (EMT): FAK signaling is implicated in the induction of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10][18][19]

Below are Graphviz diagrams illustrating the core FAK signaling pathways.

Figure 1: FAK Signaling Pathway in Tumor Progression. This diagram illustrates the activation of FAK by integrins and growth factor receptors, leading to the formation of the FAK-Src complex and the activation of downstream pathways that drive key tumorigenic processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FAK signaling in cancer.

Western Blotting for FAK and Phospho-FAK (Y397)

This protocol is for the detection and quantification of total FAK and its activated (phosphorylated) form in cell lysates.

Materials:

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FAK and anti-phospho-FAK (Y397)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

-

In Vitro Kinase Assay for FAK Activity

This assay measures the kinase activity of FAK by quantifying the phosphorylation of a generic substrate.

Materials:

-

Recombinant FAK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

96-well plate

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and FAK substrate.[15]

-

Add the master mix to the wells of a 96-well plate.

-

Add the test compounds (e.g., FAK inhibitors) or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant FAK enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[4][15]

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to FAK kinase activity.

Boyden Chamber Assay for Cell Migration and Invasion

This assay quantifies the migratory and invasive potential of cancer cells in response to chemoattractants.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)[20][21]

-

For invasion assays, inserts coated with a basement membrane matrix (e.g., Matrigel)

-

Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Seed the lower chamber of the Boyden apparatus with medium containing a chemoattractant.[22]

-

Place the porous membrane insert into the well.

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.[22]

-

Incubate for a period that allows for cell migration but not proliferation (typically 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

For invasion assays, the same procedure is followed using Matrigel-coated inserts, which requires cells to degrade the matrix to migrate.

Figure 2: Experimental Workflow for Studying FAK Inhibition. This diagram outlines a typical experimental workflow to assess the effects of a FAK inhibitor on cancer cell signaling and function.

In Vivo Tumorigenesis Assay

This assay evaluates the effect of FAK modulation on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells with modified FAK expression (e.g., shRNA knockdown or CRISPR knockout) or control cells

-

Phosphate-buffered saline (PBS) or Matrigel

-

Syringes and needles

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.[23]

-

Subcutaneously inject the cell suspension into the flanks of the mice.[23]

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers at regular intervals (e.g., twice a week).[24]

-

Calculate tumor volume using the formula: V = 0.5 x length x width².[24]

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24]

Logical Relationships and Conclusion

The activation of FAK signaling is a central event that contributes to multiple hallmarks of cancer. The following diagram illustrates this logical relationship.

Figure 3: FAK Activation and the Hallmarks of Cancer. This diagram shows the logical connection between the activation of FAK and its contribution to key capabilities acquired by cancer cells during tumor progression.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The Prognostic Significance of Focal Adhesion Kinase (FAK) Expression in Stage I Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com.cn [promega.com.cn]

- 5. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Focal Adhesion Kinase in Small-Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of focal adhesion kinase correlates with increased lymph node metastasis and poor prognosis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prognostic and clinical significance of focal adhesion kinase expression in breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | High expression of phosphorylated focal adhesion kinase predicts a poor prognosis in human colorectal cancer [frontiersin.org]

- 14. FAK Antibody (#3285) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Focal adhesion kinase and cancer [digitum.um.es]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Clinical significance of metabolism-related genes and FAK activity in ovarian high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FAK/PYK2 promotes the Wnt/β-catenin pathway and intestinal tumorigenesis by phosphorylating GSK3β | eLife [elifesciences.org]

FAK-IN-16 (OXA-11): A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAK-IN-16, also known as OXA-11, is a potent and selective, orally active small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] As a non-receptor tyrosine kinase, FAK is a critical mediator of signaling pathways that regulate cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology. This compound has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction to this compound (OXA-11)

This compound (OXA-11) is an aminopyrimidine-based compound identified as a highly potent inhibitor of FAK.[1] Its chemical name is diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl) cyclo-hexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(tri-fluoromethyl)pyrimidin-2-yl] amino}benzyl) phosphonate, with a CAS number of 1257994-15-2. The discovery of this compound stems from efforts to develop targeted therapies against FAK, which is frequently overexpressed in various human cancers and is associated with poor prognosis.[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of FAK. It specifically targets the ATP-binding site of the kinase, preventing the autophosphorylation of FAK at key tyrosine residues, most notably Tyrosine 397 (Y397).[1] This autophosphorylation event is a critical step in FAK activation, creating a binding site for SH2 domain-containing proteins like Src family kinases, which further propagate downstream signaling. By inhibiting FAK phosphorylation, this compound effectively blocks these downstream pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound (OXA-11) in various preclinical assays.

Table 1: In Vitro Activity of this compound (OXA-11)

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC50 | 1.2 pM | Recombinant FAK kinase assay | [1][3] |

| Cellular pFAK [Y397] Inhibition IC50 | 1.13 ± 0.28 nM | TOV21G ovarian cancer cell lysates | [1] |

| Cell Proliferation EC50 (3-D Culture) | 9 nM | TOV21G ovarian cancer cells | [1][3] |

| 0.3 nM | IGROV1 ovarian cancer cells | [1] | |

| Apoptosis (Caspase 3/7) EC50 (3-D Culture) | 31 nM | TOV21G ovarian cancer cells | [1] |

| 0.5 nM | IGROV1 ovarian cancer cells | [1] |

Table 2: In Vivo Activity and Pharmacodynamics of this compound (OXA-11)

| Parameter | Value | Model System | Reference |

| Pharmacodynamic EC50 (pFAK [Y397] Inhibition) | 1.8 nM | TOV21G tumor xenografts in mice | [1][3] |

| Tumor Growth Inhibition | 77% | TOV21G xenografts (120 mg/kg daily) | [1] |

| pFAK [Y397] Suppression in Tumor | 61% | TOV21G xenografts (120 mg/kg daily) | [1] |

| Reduction in Liver Metastases | Significant reduction in incidence, number, and size | RIP-Tag2 transgenic mice (in combination with DC101) | [1][3] |

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors, and how this compound intervenes in this pathway.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a FAK inhibitor like this compound.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a general workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Experimental Protocols

While the synthesis of this compound (OXA-11) is not publicly available, this section provides detailed methodologies for key experiments cited in its characterization, based on standard laboratory practices.

Biochemical FAK Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against FAK kinase.

-

Materials:

-

Recombinant human FAK kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP (Adenosine 5'-triphosphate).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound (or test compound) serially diluted in DMSO.

-

Radiolabeled [γ-³³P]ATP.

-

Phosphoric acid.

-

Filter paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing FAK kinase and the peptide substrate in kinase reaction buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for FAK.

-

Allow the reaction to proceed for a specific time (e.g., 40 minutes) at room temperature.

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Phospho-FAK (Y397) Inhibition Assay

This protocol outlines a method to measure the inhibition of FAK autophosphorylation in a cellular context.

-

Materials:

-

TOV21G cells (or other relevant cell line).

-

Cell culture medium and serum.

-

This compound (or test compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Rabbit anti-phospho-FAK (Y397) and mouse anti-total FAK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Plate TOV21G cells and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with serially diluted this compound or vehicle control for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-FAK (Y397) and total FAK.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK.

-

Determine the cellular IC50 by plotting the percentage of inhibition of FAK phosphorylation against the compound concentration.

-

3D Cell Proliferation and Apoptosis Assays

These protocols describe methods to assess the effect of this compound on cell viability and apoptosis in a 3D culture system, which more closely mimics the in vivo tumor microenvironment.

-

3D Cell Proliferation Assay (e.g., using CellTiter-Glo® 3D):

-

Seed TOV21G cells in a low-attachment multi-well plate to allow spheroid formation.

-

Culture the spheroids for a few days until they reach a desired size.

-

Treat the spheroids with a serial dilution of this compound or vehicle control.

-

Incubate for a defined period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® 3D reagent to each well.

-

Mix well to lyse the spheroids and release ATP.

-

Incubate to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value from the dose-response curve.

-

-

3D Apoptosis Assay (e.g., using Caspase-Glo® 3/7 3D):

-

Follow steps 1-4 of the 3D cell proliferation assay.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 3D reagent to each well.

-

Mix to lyse the cells and allow the caspase substrate to be cleaved.

-

Incubate to generate a stable luminescent signal.

-

Measure luminescence, which is proportional to caspase 3/7 activity.

-

Calculate the EC50 for apoptosis induction.

-

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Athymic nude mice.

-

TOV21G cells.

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant a suspension of TOV21G cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally on a defined schedule (e.g., daily).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pFAK).

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

-

In Vivo Metastasis Studies in RIP-Tag2 Transgenic Mice

This protocol outlines the use of the RIP-Tag2 transgenic mouse model to assess the anti-metastatic potential of this compound.

-

Model: RIP-Tag2 transgenic mice spontaneously develop pancreatic neuroendocrine tumors (PNETs) that metastasize to the liver in a predictable manner.

-

Procedure:

-

Begin treatment with this compound (alone or in combination with other agents like the VEGFR-2 inhibitor DC101) at a specific age (e.g., 14 weeks) when tumors are established.

-

Administer the treatment for a defined period (e.g., 3 weeks).

-

At the end of the treatment period, euthanize the mice and harvest the pancreata and livers.

-

Fix and embed the tissues for histological analysis.

-

Section the livers and stain with hematoxylin and eosin (H&E).

-

Quantify the number and size of liver micrometastases under a microscope.

-

Compare the metastatic burden between the treatment and control groups.

-

Conclusion

This compound (OXA-11) is a highly potent and selective FAK inhibitor with promising anti-tumor and anti-metastatic activity in preclinical models. Its ability to potently inhibit FAK phosphorylation at picomolar concentrations in biochemical assays translates to nanomolar efficacy in cellular and in vivo settings. The data presented in this guide underscore the potential of this compound as a therapeutic candidate and provide a foundation for further investigation and development. The detailed experimental protocols provided herein offer a framework for researchers to further explore the biological activities of this and other FAK inhibitors. Further research into the synthesis and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

The Lynchpin of Metastasis: A Technical Guide to the Biological Functions of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase encoded by the PTK2 gene, is a critical signaling node that integrates cues from the extracellular matrix (ECM) and growth factor receptors.[1][2] Its expression and activity are frequently elevated in advanced-stage cancers, where it plays a pivotal role in promoting tumor progression and metastasis.[3][4] FAK orchestrates a multitude of cellular processes essential for the metastatic cascade, including cell adhesion, migration, invasion, proliferation, and survival.[5][6][7] It executes these functions through both its kinase-dependent catalytic activity and its kinase-independent scaffolding capabilities.[3][8] This guide provides an in-depth technical overview of the multifaceted roles of FAK in metastasis, the signaling pathways it governs, quantitative data from key studies, and detailed experimental protocols for its investigation.

FAK Structure and Activation

FAK is comprised of a central kinase domain flanked by a large N-terminal FERM (4.1 protein, ezrin, radixin, moesin) domain and a C-terminal focal adhesion targeting (FAT) domain.[1][9] The FERM domain mediates interactions with integrins and growth factor receptors, while the FAT domain is crucial for localizing FAK to focal adhesions—the dynamic structures that connect the actin cytoskeleton to the ECM.[1][9]

FAK activation is a multi-step process initiated by integrin clustering upon binding to the ECM. This leads to a conformational change that relieves the autoinhibitory interaction between the FERM and kinase domains, allowing for autophosphorylation at tyrosine residue 397 (Y397).[2][9] This pY397 site serves as a high-affinity binding site for the SH2 domain of Src family kinases.[7][10] The recruitment of Src to FAK results in the formation of a dual kinase complex, leading to the phosphorylation of additional tyrosine residues on FAK and other focal adhesion-associated proteins, thereby amplifying downstream signaling.[10][11]

The Role of FAK in the Metastatic Cascade

Metastasis is a complex, multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into distant tissues, and colonization to form secondary tumors. FAK is implicated in multiple stages of this cascade.

FAK in Cell Adhesion, Motility, and Invasion

FAK is a master regulator of cell migration and invasion.[12] Its kinase activity is essential for the dynamic turnover of focal adhesions, a process required for cell movement.[5] FAK signaling promotes cytoskeletal remodeling through the activation of small GTPases like Rho and Rac, leading to the formation of lamellipodia and filopodia, which are crucial for cell motility.[3]

Furthermore, FAK contributes to the degradation of the ECM, a critical step in invasion, by promoting the expression and activation of matrix metalloproteinases (MMPs).[3][6] The FAK-Src complex can phosphorylate various substrates, including p130Cas and paxillin, which in turn regulate actin dynamics and the formation of invadopodia, specialized protrusions that mediate ECM degradation.[11]

FAK in Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a developmental program often hijacked by cancer cells to acquire migratory and invasive properties.[13] During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and gain a mesenchymal phenotype characterized by enhanced motility and invasiveness.[13][14] FAK is a key driver of EMT.[6][15] It can promote the expression of EMT-inducing transcription factors such as Snail, Slug, and Twist through various signaling pathways.[16][17] FAK signaling also leads to the downregulation of E-cadherin, a key component of adherens junctions, thereby disrupting cell-cell adhesion and promoting cell dissemination.[6][16] In some contexts, cancer-associated fibroblasts (CAFs) can secrete factors like LOXL2 that activate the FAK signaling pathway in cancer cells, stimulating EMT and promoting metastasis.[14][15]

FAK in Cancer Cell Survival and Anoikis Resistance

Normal epithelial cells undergo a form of programmed cell death called anoikis upon detachment from the ECM.[18] A crucial step for metastatic dissemination is the ability of cancer cells to survive in suspension in the bloodstream or lymphatic system. FAK provides potent pro-survival signals that confer resistance to anoikis.[4][19] Upon cell detachment, FAK can be activated and subsequently trigger downstream survival pathways, most notably the PI3K/Akt pathway.[18][20] The FAK-mediated activation of the PI3K/Akt pathway inhibits apoptosis by blocking the activation of caspases.[19][21] In some cancers, FAK has been shown to form a complex with Mdm2 to promote the degradation of the tumor suppressor p53, further enhancing cell survival.[16][19]

FAK and the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in metastasis. FAK's influence extends beyond the cancer cell itself to modulate the TME. FAK activity in cancer cells can promote the secretion of factors that stimulate angiogenesis, the formation of new blood vessels that supply tumors with nutrients and provide an escape route for metastatic cells.[22][23] FAK also plays a role in the function of various stromal cells within the TME, including cancer-associated fibroblasts (CAFs) and immune cells.[22] For instance, FAK activation in CAFs can contribute to the remodeling of the ECM, creating a more permissive environment for cancer cell invasion.[22] Furthermore, FAK signaling can contribute to an immunosuppressive TME by modulating the function of T cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[22]

Key FAK Signaling Pathways in Metastasis

FAK acts as a central hub for several key signaling pathways that drive metastasis.

The FAK-Src Pathway

The formation of the FAK-Src complex is a pivotal event in FAK signaling.[2][10] Upon FAK autophosphorylation at Y397, Src is recruited and activated, leading to the phosphorylation of multiple substrates.[7] This dual kinase complex is crucial for the regulation of cell migration, invasion, and survival.[10] The FAK-Src complex can activate the Ras-MAPK/ERK pathway, which promotes cell proliferation and survival, and the p130Cas-Crk-DOCK180 pathway, which stimulates Rac-dependent cell migration.[5]

The FAK-PI3K-Akt Pathway

The pY397 site on FAK can also serve as a docking site for the p85 subunit of phosphoinositide 3-kinase (PI3K).[24][25] This interaction leads to the activation of the PI3K-Akt signaling cascade, a major pathway promoting cell survival and proliferation.[16][19] The FAK-mediated activation of PI3K/Akt is a key mechanism by which cancer cells evade anoikis.[18][20] This pathway can also contribute to EMT and cell migration.[17]

The FAK-MAPK/ERK Pathway

FAK can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway through its interaction with Src and the adaptor protein Grb2.[10][25] The Grb2-Sos complex is recruited to phosphorylated FAK, leading to the activation of Ras and the subsequent activation of the Raf-MEK-ERK cascade.[23][26] This pathway is a potent driver of cell proliferation, survival, and differentiation, and its activation by FAK contributes to tumor growth and metastasis.[23]

Quantitative Analysis of FAK's Role in Metastasis

The following tables summarize quantitative data from various studies demonstrating the impact of FAK inhibition on key metastatic processes.

| In Vitro Assays | Cell Line | FAK Inhibition Method | Effect on Migration/Invasion | Reference |

| Wound Healing Assay | A431 | FAK inhibitor (PF-562,271) | Complete inhibition of collective cell invasion | [5] |

| Wound Healing Assay | SK-N-BE(2) (Neuroblastoma) | FAK siRNA | Significant reduction in cell migration | [27] |

| Wound Healing Assay | HCT-116 (Colon Cancer) | FAK siRNA | ~50% reduction in wound closure after 24h | [25] |

| Transwell Invasion Assay | A431 | FAK inhibitor (PF-562,271) | Complete inhibition of collective cell invasion | [5] |

| Transwell Invasion Assay | SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Significant decrease in invasion | [27] |

| Transwell Invasion Assay | Tca-8113 (Tongue Cancer) | FAK shRNA | Significant inhibition of invasion | [28] |

| In Vivo Studies | Cancer Type | Animal Model | FAK Inhibition Method | Effect on Tumor Growth/Metastasis | Reference |

| Neuroblastoma | Nude Mouse | FAK inhibitor (TAE226) | Significant decrease in hepatic metastatic tumor burden | [27] | |

| Hepatoblastoma | Nude Mouse Xenograft | FAK inhibitor (PF-573,228) | Decreased tumor growth | [29] | |

| Breast Cancer | Nude Mouse | AZD1152 | Reduction in lung tumor nodules | [24] | |

| Ewing Sarcoma | Nude Mouse Xenograft | FAK shRNA | Significant reduction in tumor volume after 24 days | [18] | |

| Pancreatic Cancer | KPC Mouse Model | FAK inhibitor (VS-4718) | Reduced liver metastasis | [30] | |

| Adenocarcinoma | Nude Mouse Xenograft | FAK inhibitor (BI 853520) | Tumor growth inhibition >100% in sensitive models | [20][31] | |

| Breast Cancer | Xenograft Mouse Model | PYK2/FAK knockdown | Decreased primary tumor size and reduced lung metastasis |

Experimental Methodologies for Studying FAK in Metastasis

Detailed protocols for key experiments are provided below to facilitate the investigation of FAK's role in metastasis.

FAK Kinase Activity Assay

This protocol is adapted from commercially available kits and published methods.[8][22]

Principle: This assay measures the transfer of phosphate from ATP to a generic tyrosine kinase substrate by FAK. The amount of ADP produced is then quantified using a luminescent signal.

Materials:

-

Recombinant FAK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare the kinase reaction mixture in a 96-well plate. For each reaction, combine kinase buffer, substrate, and the FAK inhibitor to be tested.

-

Add ATP to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the FAK kinase activity.

Transwell Invasion Assay

This protocol is a generalized procedure based on common laboratory practices.[1][14][16][32][33]

Principle: This assay measures the ability of cells to invade through a basement membrane matrix-coated porous membrane in response to a chemoattractant.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Harvest cells and resuspend them in serum-free medium.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several random fields of view using a microscope.

Wound Healing (Scratch) Assay

This is a standard protocol for assessing cell migration.[25]

Principle: This assay measures the rate at which a confluent monolayer of cells closes a "wound" or scratch created in the cell layer.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh cell culture medium (with or without the test compound).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed.

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time.

Immunofluorescence Staining for Phosphorylated FAK

This protocol allows for the visualization of activated FAK within cells.[34][35][36]

Principle: This technique uses fluorescently labeled antibodies to detect the localization and expression of phosphorylated FAK (e.g., pY397-FAK) within fixed cells.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phosphorylated FAK (e.g., anti-pY397-FAK)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells grown on coverslips with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against phosphorylated FAK.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation of FAK and Src

This protocol is used to demonstrate the interaction between FAK and Src.[7][11]

Principle: This technique involves using an antibody to pull down a specific protein (e.g., FAK) from a cell lysate, along with any proteins that are bound to it (e.g., Src). The presence of the interacting protein is then detected by Western blotting.

Materials:

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibody against FAK or Src

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Antibodies for Western blotting (anti-FAK and anti-Src)

Procedure:

-

Lyse the cells to obtain a protein extract.

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against FAK (or Src) to form an antibody-protein complex.

-

Add protein A/G agarose beads to the lysate to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using antibodies against both FAK and Src to detect their presence in the immunoprecipitated complex.

Mouse Xenograft Model of Metastasis

This is a generalized protocol for studying metastasis in vivo.[24][29]

Principle: Human cancer cells are injected into immunocompromised mice to form primary tumors, and the subsequent formation of metastases in distant organs is monitored.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Surgical instruments for injection

-

Anesthesia

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Calipers for measuring tumor volume

Procedure:

-

Inject human cancer cells into the appropriate site in the mice to form primary tumors (e.g., orthotopically into the mammary fat pad for breast cancer, or subcutaneously).

-

Monitor the growth of the primary tumor by measuring its volume with calipers.

-

Treat the mice with the FAK inhibitor or a vehicle control.

-

At the end of the study, euthanize the mice and harvest the primary tumor and distant organs (e.g., lungs, liver).

-

Quantify the metastatic burden by counting the number of visible metastatic nodules on the surface of the organs or by using bioluminescence imaging.

-

The tissues can also be processed for histological or immunohistochemical analysis.

FAK as a Therapeutic Target in Metastasis

The central role of FAK in promoting multiple aspects of the metastatic cascade makes it an attractive target for anti-cancer therapy.[4][31] Several small molecule FAK inhibitors are currently in clinical development.[26][27] These inhibitors typically target the ATP-binding pocket of the FAK kinase domain, thereby blocking its catalytic activity.[31] Preclinical studies have shown that FAK inhibitors can effectively reduce tumor growth and metastasis in a variety of cancer models.[27][29][30]

The efficacy of FAK inhibitors may be linked to the specific molecular characteristics of the tumor. For example, some studies suggest that tumors with a mesenchymal phenotype are more sensitive to FAK inhibition.[20][31] Furthermore, combining FAK inhibitors with other targeted therapies or chemotherapies may offer a synergistic anti-tumor effect.[4]

Conclusion

Focal Adhesion Kinase is a master regulator of the metastatic cascade, influencing cancer cell adhesion, migration, invasion, survival, and the tumor microenvironment. Its central role in integrating signals from the ECM and growth factors positions it as a critical node in metastatic signaling. The wealth of preclinical data, supported by the detailed methodologies presented in this guide, underscores the potential of FAK as a high-value therapeutic target for combating metastatic cancer. Further research into the nuances of FAK signaling and the development of next-generation FAK-targeting agents hold significant promise for improving outcomes for patients with advanced malignancies.

Visualizations

Signaling Pathways

Caption: FAK integrates signals from integrins and growth factor receptors to activate key downstream pathways like Src, PI3K/Akt, and MAPK/ERK, driving metastasis.

Experimental Workflows

Caption: Workflow of a Transwell invasion assay to quantify FAK-mediated cell invasion.

Logical Relationships

References

- 1. snapcyte.com [snapcyte.com]

- 2. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cloud-clone.com [cloud-clone.com]

- 13. Inhibition of pressure-activated cancer cell adhesion by FAK-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com.cn [promega.com.cn]

- 22. reactionbiology.com [reactionbiology.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. researchgate.net [researchgate.net]

- 25. FTO facilitates cancer metastasis by modifying the m6A level of FAP to induce integrin/FAK signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Knockdown of FAK inhibits the invasion and metastasis of Tca‑8113 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Hyperphosphorylated FAK Delocalizes from Focal Adhesions to Membrane Ruffles - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

FAK-IN-16 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as survival, proliferation, migration, and invasion. Its overexpression and activation are frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by FAK inhibition, with a particular focus on the effects of FAK inhibitors like PF-573228. We delve into the core signaling cascades, present quantitative data on the impact of FAK inhibition, and provide detailed experimental protocols for key assays used to study these pathways.

Core Downstream Signaling Pathways of FAK

FAK activation, primarily initiated by autophosphorylation at Tyrosine 397 (Y397), creates a high-affinity binding site for the SH2 domain of Src family kinases.[1] This FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating several key signaling cascades. Inhibition of FAK, exemplified by compounds such as PF-573228, disrupts these pathways, leading to anti-tumor effects.[2][3] The most well-characterized downstream pathways impacted by FAK inhibition are the PI3K/Akt and MAPK/ERK pathways. Additionally, emerging evidence highlights the influence of FAK signaling on the NF-κB and p53 pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. FAK can activate this pathway through multiple mechanisms. The p85 subunit of PI3K can bind to the phosphorylated Y397 of FAK, leading to PI3K activation. Activated FAK can also promote the activation of growth factor receptors, which in turn activate PI3K.

Inhibition of FAK leads to a significant reduction in Akt phosphorylation (activation).[4] This deactivation of the PI3K/Akt pathway is a key mechanism by which FAK inhibitors induce apoptosis and inhibit tumor growth.[4]

References

- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Focal Adhesion Kinase (FAK) in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to modulate key endothelial cell functions including migration, proliferation, survival, and tube formation.[1][2][3][4] This technical guide provides an in-depth exploration of the signaling pathways governed by FAK in angiogenesis, detailed experimental protocols to investigate its function, and a summary of quantitative data illustrating its impact.

FAK Signaling in Angiogenesis

FAK is activated in response to signals from both the extracellular matrix (ECM), mediated by integrins, and soluble growth factors like Vascular Endothelial Growth Factor (VEGF).[3] This dual activation places FAK at a crucial intersection of signaling pathways that collectively drive the angiogenic process.

Upstream Activation of FAK

Upon integrin engagement with the ECM or stimulation by growth factors such as VEGF and basic fibroblast growth factor (bFGF), FAK is recruited to focal adhesions.[3] This leads to a conformational change and autophosphorylation at Tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

The FAK-Src Complex and Downstream Effectors

The formation of the FAK-Src complex is a pivotal event that leads to the full activation of FAK and the subsequent phosphorylation of other FAK tyrosine residues, including Y576, Y577, Y861, and Y925.[2] This activated complex then phosphorylates a multitude of downstream substrates, initiating several signaling cascades crucial for angiogenesis:

-

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to the phosphorylated Y397 of FAK, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a major promoter of endothelial cell survival and proliferation.[4]

-

MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder (Gab1), leading to the activation of the Ras/MAPK/ERK pathway. This cascade is also heavily involved in regulating endothelial cell proliferation and migration.

-

p130Cas and Rac: The FAK-Src complex phosphorylates p130Cas, which then recruits Crk and DOCK180, leading to the activation of the small GTPase Rac. Rac activation is essential for lamellipodia formation and directional cell migration.[1]

-

Paxillin and Rho GTPases: FAK also interacts with and phosphorylates paxillin, another focal adhesion protein. This interaction is crucial for the regulation of Rho family GTPases, which control the cytoskeletal dynamics required for cell movement and the formation of capillary-like structures.[1]

Crosstalk with VEGF Signaling

VEGF is a potent pro-angiogenic factor, and its signaling is intricately linked with FAK. Upon VEGF binding to its receptor, VEGFR2, Src is activated, which in turn can phosphorylate FAK.[6] FAK activation is essential for VEGF-induced endothelial cell migration and permeability.[7] Specifically, VEGF stimulation has been shown to induce the formation of a signaling complex involving FAK and integrin αvβ5 in a Src-dependent manner.[4]

Signaling Pathway Diagram:

Quantitative Data on FAK's Role in Angiogenesis

The following tables summarize quantitative findings from various studies investigating the role of FAK in angiogenesis.

Table 1: Effect of FAK Inhibition/Deletion on Endothelial Cell Function

| Parameter | Cell Type | Treatment/Condition | Result | Reference |

| Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | FAK Inhibitor (PF-573,228) | Dose-dependent reduction in VEGF-induced migration. | [3][8] |

| Vascular Endothelial Cells (VECs) & Hepatoblastoma cells | FAK Inhibitor (Y15) | Significant dose-dependent decrease in migration ability. | [9] | |

| Proliferation | HUVECs | FAK Inhibitor (PF-573,228) | Dose-dependent reduction in VEGF-induced proliferation. | [3][8] |

| Endothelial Cells from FAK knockout mice | FAK deletion | No significant change in proliferation. | [10] | |

| Survival/Apoptosis | Endothelial Cells from FAK knockout mice | FAK deletion | More than double the percentage of dying cells compared to controls (5.8% vs. 2.4%). | [10] |

| HUVECs | FAK Inhibitor (PF-573,228) | Induction of apoptosis within 36 hours. | [3][8] | |

| Tube Formation | HUVECs | FAK Inhibitor (PF-573,228 or FAK Inhibitor 14) | Reduced VEGF-induced tube formation. | [3][8] |

| Epithelial Ovarian Cancer (EOC) and Endothelial Cells | FAK Inhibitor (VS-6062) | Significantly blocked endothelial cell tube formation. | [11] |

Table 2: In Vivo Effects of FAK Modulation on Angiogenesis

| Model | Treatment/Condition | Parameter Measured | Result | Reference |

| Wound-induced angiogenesis model (mice) | Overexpression of FAK in endothelial cells | Vascular density (CD31 staining) | ~80% increase in the number of vessels per field. | [12] |

| Ischemic hindlimb muscle model (mice) | Overexpression of FAK in endothelial cells | Capillary density | ~120% increase in capillary density compared to wild-type. | [12] |

| Orthotopic EOC mouse model | FAK Inhibitor (VS-6062) | Microvessel Density (MVD) | 40% reduction in tumor MVD. | [11] |

| Glioma and ovarian cancer xenograft models | FAK Inhibitor (TAE226) | Microvessel density | Reduced microvessel density. | [13] |

| B16F10 melanoma model (mice) | Endothelial cell-specific FAK knockout (after tumor establishment) | Tumor blood vessel density | No significant effect on blood vessel density. | [1] |

| B16F10 melanoma metastasis model (mice) | Endothelial FAK kinase-dead knockin | Pulmonary macrometastases | Fewer pulmonary macrometastases. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of FAK's role in angiogenesis. The following are protocols for key in vitro and in vivo assays.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[15][16][17][18][19][20]

Workflow Diagram:

Protocol:

-

Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.[17]

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15]

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate media containing the desired concentration of a FAK inhibitor or vehicle control. A typical cell density is 1-1.5 x 10^4 cells per well.[15]

-

Cell Seeding: Gently add 100 µL of the cell suspension to each well on top of the solidified gel.[15]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. Tube formation can often be observed within 4-6 hours.[17]

-

Imaging and Quantification: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.

Boyden Chamber Migration Assay

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.[21][22][23]

Workflow Diagram:

Protocol:

-

Chamber Setup: Place cell culture inserts with an 8 µm pore size membrane into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Cell Seeding: Pre-treat endothelial cells with a FAK inhibitor or vehicle control. Resuspend the cells in serum-free medium and add them to the upper chamber.

-

Incubation: Incubate the plate at 37°C for 4-24 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of stained, migrated cells in several random fields under a microscope.

In Vivo Matrigel Plug Assay

This assay provides an in vivo assessment of angiogenesis.[24][25][26][27][28]

Workflow Diagram:

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with a pro-angiogenic factor such as bFGF or VEGF. FAK inhibitors can also be incorporated into the mixture.

-

Injection: Subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank of a mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[26]

-

Incubation: Allow 7-21 days for the plug to become vascularized by host blood vessels.

-

Plug Excision: Euthanize the mouse and carefully excise the Matrigel plug.

-

Analysis: Angiogenesis can be quantified in two ways:

-

Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.[25]

-

Histological Analysis: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as CD31 to visualize blood vessels. Quantify microvessel density by counting the number of vessels per unit area.[26]

-

Aortic Ring Assay

This ex vivo assay models several aspects of angiogenesis, including sprouting, migration, and tube formation, from a piece of intact blood vessel.[29][30][31][32][33]

Workflow Diagram:

Protocol:

-

Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.[30][31]

-

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.[30][31]

-

Embedding: Place the aortic rings in a bed of collagen gel or Matrigel in a culture well.[30][31]

-

Culture: Add endothelial cell growth medium, supplemented with or without FAK inhibitors.

-

Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

-

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.

Conclusion

Focal Adhesion Kinase is a pivotal regulator of angiogenesis, integrating signals from the extracellular environment and growth factors to orchestrate the complex cellular processes required for new blood vessel formation. Its central role in endothelial cell migration, proliferation, and survival makes it an attractive therapeutic target for diseases characterized by aberrant angiogenesis, such as cancer. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of FAK in angiogenesis and to evaluate the efficacy of novel anti-angiogenic therapies targeting this key signaling molecule.

References

- 1. Endothelial–cell FAK targeting sensitizes tumours to DNA–damaging therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VEGF-induced vascular permeability is mediated by FAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelial FAK is essential for vascular network stability, cell survival, and lamellipodial formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focal adhesion kinase: An alternative focus for anti-angiogenesis therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. promocell.com [promocell.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. In vivo chamber angiogenesis assay: an optimized Matrigel plug assay for fast assessment of anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 28. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 30. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 33. researchgate.net [researchgate.net]